6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-2-3-14-16-15(12(8-21)18(22)27-19(16)26-24-14)13-9-23-25-17(13)10-4-6-11(20)7-5-10/h4-7,9,15H,2-3,22H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRWUEJUOTYJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(NN=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multicomponent reactions that integrate various functional groups to enhance biological activity. The structural framework includes a pyrazole ring , a pyrano moiety, and a fluorophenyl group , which are known to contribute to its pharmacological properties.
Structural Features
- Molecular Formula: C19H17FN6O
- Molecular Weight: 364.384 g/mol
- IUPAC Name: this compound
The compound exhibits a planar structure with significant hydrogen bonding capabilities, facilitating its interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains. A study highlighted that certain pyrazole derivatives possess antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated in several studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. One study reported that specific pyrazole compounds exhibited IC50 values in the low micromolar range for COX inhibition .
Anticancer Activity
The anticancer properties of related pyrazole compounds have been extensively studied. For example, certain derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported as low as 0.08 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Case Study: Antimicrobial Efficacy
- A derivative of the target compound was tested against a panel of bacteria including E. coli and Staphylococcus aureus.
- Results indicated an MIC of 2 µg/mL for S. aureus, showcasing strong antibacterial activity.
-
Case Study: Anti-inflammatory Mechanism
- In vivo studies demonstrated that administration of a pyrazole derivative significantly reduced paw edema in rats induced by carrageenan.
- The observed reduction in inflammation correlated with decreased levels of TNF-alpha and IL-6 in serum samples.
Pharmacological Insights
The pharmacological profile of this compound suggests potential therapeutic applications in treating inflammatory diseases and infections. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Q & A
Q. What are the optimized synthetic routes for preparing 6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
- Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) in aqueous or solvent-free conditions. A typical protocol involves condensing hydrazine derivatives, β-ketoesters, and substituted aldehydes. For example, imidazole catalysis in aqueous media improves yield (70–85%) and reduces side products . Key steps include refluxing at 80–100°C for 4–6 hours, followed by recrystallization from ethanol. Optimization focuses on substituent compatibility (e.g., fluorophenyl group stability under basic conditions) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of NH₂ (3412–3348 cm⁻¹), CN (2258 cm⁻¹), and C=O (if present) .
- ¹H/¹³C NMR : Key signals include the pyrazole NH (δ 10–12 ppm), aromatic protons from the 4-fluorophenyl group (δ 7.0–7.5 ppm), and the propyl chain (δ 0.8–1.6 ppm for CH₃, δ 1.8–2.2 ppm for CH₂) .
- Mass Spectrometry : The molecular ion peak (M⁺) aligns with the molecular formula (C₂₀H₁₇F₄N₅O), and fragmentation patterns validate the pyranopyrazole core .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, such as stereochemistry or tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms the dihydropyrano[2,3-c]pyrazole ring conformation and substituent orientation. For example, CCDC-971311 (a related structure) shows a chair-like pyran ring and planar pyrazole, with bond angles and torsional parameters matching density functional theory (DFT) models . Hydrogen bonding between NH₂ and nitrile groups stabilizes the tautomeric form .
Q. What computational methods are used to predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Gaussian09 or similar software optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) by analyzing binding affinities and hydrogen-bonding networks with the fluorophenyl and nitrile groups .
Q. How can researchers resolve contradictions in spectral data across different studies?
- Methodological Answer : Discrepancies in NH₂ or aromatic proton shifts may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism. Cross-validate data using:
- Variable Temperature NMR : Assess tautomeric equilibrium shifts (e.g., keto-enol forms) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
Q. What strategies are effective for derivatizing the pyrano[2,3-c]pyrazole core to enhance bioactivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-aryl position to improve antimicrobial activity .
- Functional Group Interconversion : Convert the nitrile (-CN) to amide (-CONH₂) via hydrolysis (H₂SO₄, 60°C) to modulate solubility .
Q. How do solvent and catalyst choices impact the reaction efficiency in synthesizing this compound?
- Methodological Answer :
- Aqueous vs. Organic Media : Ethanol/water mixtures (1:1) enhance eco-compatibility and yield (85%) compared to DMF, which may cause decomposition .
- Catalysts : Imidazole or [Et₃NH][HSO₄] ionic liquids reduce reaction time (2–3 hours) by stabilizing intermediates .
Q. What in vitro assays are suitable for evaluating the compound’s biological potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values with celecoxib .
Tables of Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol/Water (1:1) | 85 | |
| Catalyst | Imidazole | 78 | |
| Temperature | 80°C | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
